
Oxandrolone 17-Sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxandrolone, also known as Oxandrin and Anavar, is a synthetic testosterone analog . It is an androgenic hormone used to treat muscle loss from prolonged corticosteroid treatment and to treat bone pain associated with osteoporosis . It is also used to help promote weight gain in various situations, to help offset protein catabolism caused by long-term corticosteroid therapy, to support recovery from severe burns, to treat bone pain associated with osteoporosis, to aid in the development of girls with Turner syndrome, and for other indications .
Synthesis Analysis
The synthesis of Oxandrolone and its major metabolite 17-epi-oxandrolone has been achieved using a fungus-based protocol . The reference material was fully characterized by liquid chromatography nuclear magnetic resonance spectroscopy and high resolution/high accuracy mass spectrometry .Molecular Structure Analysis
The molecular structure of Oxandrolone and its major metabolite 17-epi-oxandrolone has been identified and confirmed using a highly sensitive and rapid on-line SPE-UHPLC-MS/MS method .Chemical Reactions Analysis
The chemical reactions of Oxandrolone and its major metabolite 17-epi-oxandrolone have been studied. The new oxandrolone metabolites demonstrated significantly longer detection periods (up to 18 days) compared to commonly targeted metabolites such as epioxandrolone or 18-nor-oxandrolone .Physical And Chemical Properties Analysis
The physical and chemical properties of Oxandrolone include a molecular formula of C19H30O3 and a molecular weight of 306.44 . The chemical formula for Oxandrolone 17-Sulfate is C19H30O6S and its molecular weight is 386.5 .Safety And Hazards
Oxandrolone may cause serious side effects. It does not appear that Oxandrolone increases the risk of progressive or transient liver injury, although monitoring liver enzymes is recommended . Users are advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contacting with skin and eye .
Direcciones Futuras
Oxandrolone is used for the treatment of several diseases associated with weight loss. Unfortunately, it is also abused by many athletes and bodybuilders due to its strong anabolic effect . Future research may focus on developing methods for the determination of oxandrolone and simultaneous identification of its major metabolite 17-epi-oxandrolone in urine matrices .
Propiedades
Número CAS |
143601-30-3 |
|---|---|
Nombre del producto |
Oxandrolone 17-Sulfate |
Fórmula molecular |
C19H30O6S |
Peso molecular |
386.503 |
Nombre IUPAC |
[(1R,5aS,9aS,11aS)-1,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,6,9,9b,10,11-dodecahydroindeno[4,5-h]isochromen-1-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H30O6S/c1-17-11-24-16(20)10-12(17)4-5-13-14(17)6-8-18(2)15(13)7-9-19(18,3)25-26(21,22)23/h12-15H,4-11H2,1-3H3,(H,21,22,23)/t12-,13?,14?,15?,17-,18-,19+/m0/s1 |
Clave InChI |
YPBBZPDXGLWWSK-LWRWTLSVSA-N |
SMILES |
CC12CCC3C(C1CCC2(C)OS(=O)(=O)O)CCC4C3(COC(=O)C4)C |
Sinónimos |
(4aS,4bS,6aS,7S,9aS,9bR,11aS)-Tetradecahydro-4a,6a,7-trimethyl-7-(sulfooxy)-cyclopenta[5,6]naphtho[1,2-c]pyran-2(1H)-one; (5α,17β)-17-Methyl-17-(sulfooxy)-2-oxaandrostan-3-one; Cyclopenta[5,6]naphtho[1,2-c]pyran 2-Oxaandrostan-3-one Deriv. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(Pentan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B585355.png)
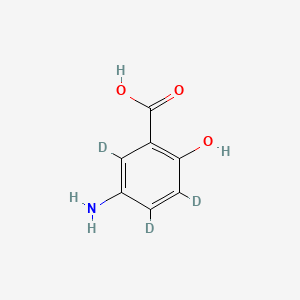
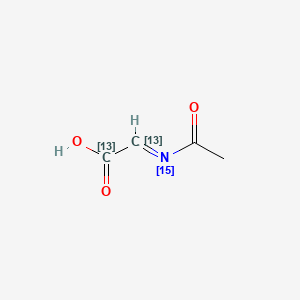
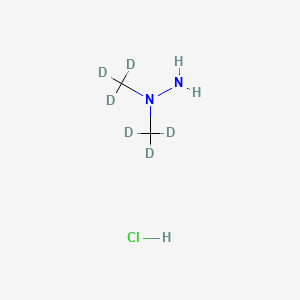

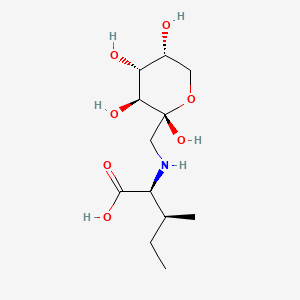
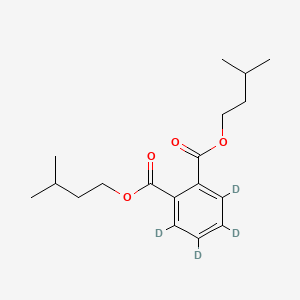
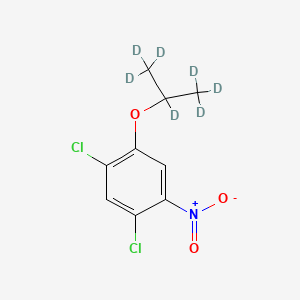
![methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B585374.png)